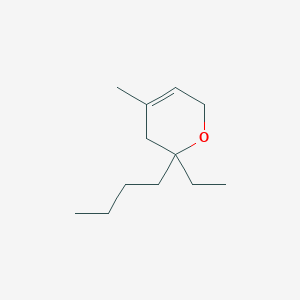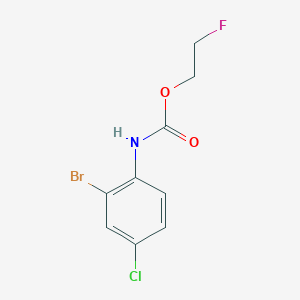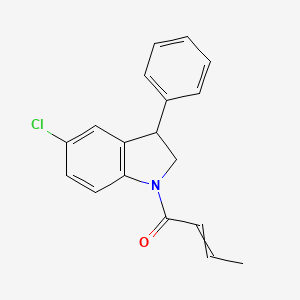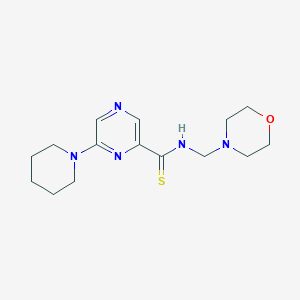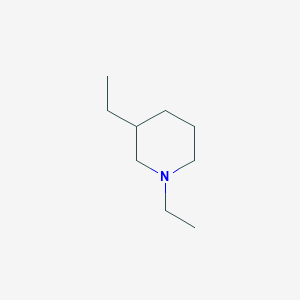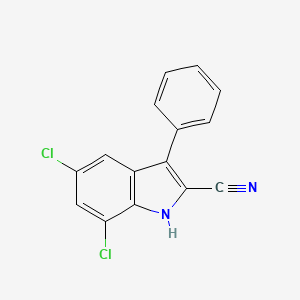
5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by the presence of chlorine atoms at the 5th and 7th positions, a phenyl group at the 3rd position, and a carbonitrile group at the 2nd position of the indole ring. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dichloroindole and phenylacetonitrile.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst, such as methanesulfonic acid (MsOH), and a solvent like methanol (MeOH).
Chlorination: Chlorination of the indole ring is achieved using reagents like N-chlorosuccinimide (NCS) under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylic alcohols, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its pharmacological potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-phenyl-1H-indole-2-carbonyl: Similar in structure but with a fluorine atom instead of chlorine.
5,7-Dichloro-1H-indole-2-carboxylic acid: Similar but with a carboxylic acid group instead of a carbonitrile.
Uniqueness
5,7-Dichloro-3-phenyl-1H-indole-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 5th and 7th positions enhances its reactivity and potential for further functionalization .
Properties
CAS No. |
62039-75-2 |
|---|---|
Molecular Formula |
C15H8Cl2N2 |
Molecular Weight |
287.1 g/mol |
IUPAC Name |
5,7-dichloro-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H8Cl2N2/c16-10-6-11-14(9-4-2-1-3-5-9)13(8-18)19-15(11)12(17)7-10/h1-7,19H |
InChI Key |
WPITURUTRWMEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


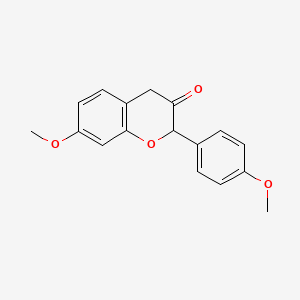
![6-Bromo-2-[(3-nitrophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14562051.png)
![3-Bromo-2-[(2-bromocyclohexyl)oxy]propan-1-ol](/img/structure/B14562058.png)
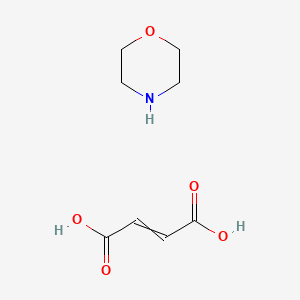
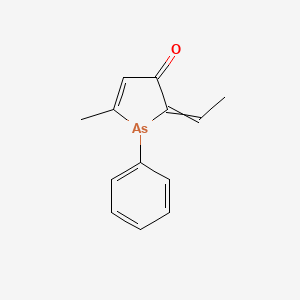
silane](/img/structure/B14562077.png)
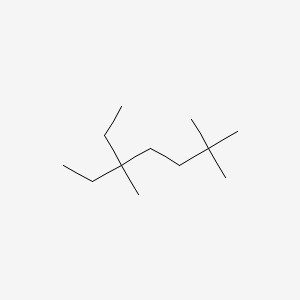
![1-[4-(2-Phenylsulfanylphenoxy)butyl]piperidine;hydrochloride](/img/structure/B14562099.png)

